molecular formula C12H14N2O2 B3230326 2,3-Dimethoxy-6,7-dimethylquinoxaline CAS No. 130064-16-3

2,3-Dimethoxy-6,7-dimethylquinoxaline

Cat. No.: B3230326
CAS No.: 130064-16-3
M. Wt: 218.25 g/mol
InChI Key: MOEBPIYXNBWPEJ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6,7-dimethylquinoxaline is an organic compound with the molecular formula C12H14N2O2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the quinoxaline core, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

2,3-Dimethoxy-6,7-dimethylquinoxaline has a wide range of applications in scientific research, including:

Mechanism of Action

While the specific mechanism of action for 2,3-Dimethoxy-6,7-dimethylquinoxaline is not available, a study has shown that a related compound, 2,3-Dimethylquinoxaline, demonstrated promising gastroprotective effects against indomethacin-induced gastric ulcers .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6,7-dimethylquinoxaline typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-dimethoxybenzene-1,4-diamine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-6,7-dimethylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethoxy-6,7-dimethylquinoxaline is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,3-dimethoxy-6,7-dimethylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-12(16-4)11(13-9)15-3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEBPIYXNBWPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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